molecular formula C7H5Cl2NNaO2 B1668636 Chloramben-sodium CAS No. 1954-81-0

Chloramben-sodium

Cat. No.: B1668636
CAS No.: 1954-81-0
M. Wt: 229.01 g/mol
InChI Key: DQMHOPDOMVXSHP-UHFFFAOYSA-N
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Description

Preparation Methods

Chloramben-sodium can be synthesized through several routes. One common method involves the reaction of 3-amino-2,5-dichlorobenzoic acid with sodium hydroxide to form the sodium salt . The reaction conditions typically involve dissolving the acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or evaporation .

Comparison with Similar Compounds

Chloramben-sodium can be compared with other similar herbicides, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide used to control broadleaf weeds.

    Dicamba: A benzoic acid herbicide with similar properties and mode of action.

    Mecoprop: A phenoxy herbicide used for controlling broadleaf weeds.

This compound is unique in its specific application as a pre-emergence herbicide and its selective action on certain weed species .

Properties

CAS No.

1954-81-0

Molecular Formula

C7H5Cl2NNaO2

Molecular Weight

229.01 g/mol

IUPAC Name

sodium;3-amino-2,5-dichlorobenzoate

InChI

InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);

InChI Key

DQMHOPDOMVXSHP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.[Na]

Appearance

Solid powder

Key on ui other cas no.

1954-81-0

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

133-90-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chloramben-sodium, Amiben sodium salt, Chloramben sodium salt, Sodium chloramben

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloramben-sodium
Reactant of Route 2
Chloramben-sodium
Reactant of Route 3
Chloramben-sodium
Reactant of Route 4
Chloramben-sodium
Reactant of Route 5
Chloramben-sodium
Reactant of Route 6
Chloramben-sodium

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